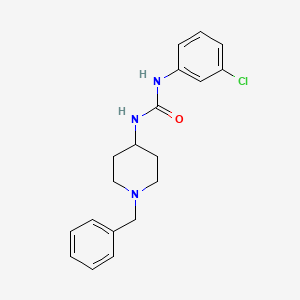![molecular formula C12H17NO2 B4422284 methyl [1-(2,5-dimethylphenyl)ethyl]carbamate](/img/structure/B4422284.png)
methyl [1-(2,5-dimethylphenyl)ethyl]carbamate
Overview
Description
Methyl [1-(2,5-dimethylphenyl)ethyl]carbamate, also known as carbaryl, is a widely used insecticide and pesticide. It was first synthesized in 1953 and has since become one of the most popular insecticides worldwide due to its effectiveness and low cost. Carbaryl is used in various agricultural and horticultural applications, as well as in public health and residential settings.
Mechanism of Action
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect. Carbaryl is a broad-spectrum insecticide, meaning it is effective against a wide range of insect pests.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It can disrupt the insect's nervous system, leading to paralysis and death. In addition, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate can affect the insect's metabolism, growth, and reproduction. Carbaryl has also been shown to have toxic effects on non-target organisms such as birds, fish, and mammals.
Advantages and Limitations for Lab Experiments
Carbaryl is a popular choice for lab experiments due to its low cost and effectiveness. It is relatively easy to obtain and has a wide range of applications. However, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate has some limitations for lab experiments. It can be toxic to non-target organisms, making it difficult to use in certain experiments. In addition, this compound can be difficult to work with due to its high volatility and low solubility in water.
Future Directions
There are several future directions for methyl [1-(2,5-dimethylphenyl)ethyl]carbamate research. One area of interest is the development of new formulations of this compound that are less toxic to non-target organisms. Another area of research is the study of this compound's effects on beneficial insects such as pollinators and natural enemies of pests. Additionally, there is interest in developing new insecticides that have a different mechanism of action than this compound, in order to reduce the risk of resistance development in pests.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including insects, mites, and ticks, in various crops such as cotton, soybeans, and corn. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks. In addition, methyl [1-(2,5-dimethylphenyl)ethyl]carbamate is used in residential settings to control pests such as ants, cockroaches, and fleas.
properties
IUPAC Name |
methyl N-[1-(2,5-dimethylphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(2)11(7-8)10(3)13-12(14)15-4/h5-7,10H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSIZLICYYFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4422203.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422205.png)

![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine](/img/structure/B4422218.png)
![3-phenyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4422226.png)
![N-(4-chlorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422234.png)


![2-[(3-methoxybenzyl)thio]pyridine](/img/structure/B4422252.png)
![2-(3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}phenoxy)acetamide trifluoroacetate](/img/structure/B4422267.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylurea](/img/structure/B4422283.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422292.png)
![N-1-naphthyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422299.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4422306.png)